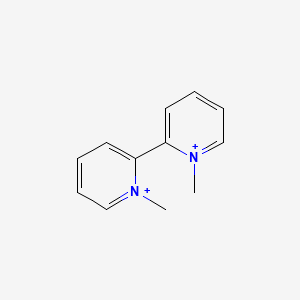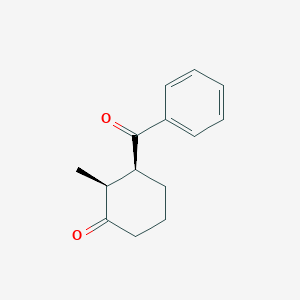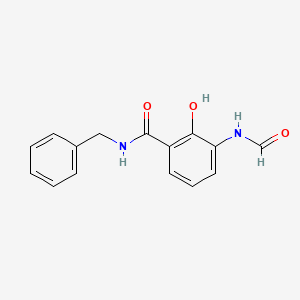
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxy group attached to a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
科学的研究の応用
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is exploited in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane
- Isobutyl 5-methoxy-3-methylpentyl phthalate
- Glutaric acid, 5-methoxy-3-methylpentyl nonyl ester
Uniqueness
This compound is unique due to its specific structure, which includes an oxirane ring and a methoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications.
特性
CAS番号 |
38595-13-0 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
3-(5-methoxy-3-methylpentyl)-2,2-dimethyloxirane |
InChI |
InChI=1S/C11H22O2/c1-9(7-8-12-4)5-6-10-11(2,3)13-10/h9-10H,5-8H2,1-4H3 |
InChIキー |
GHKUTQHXEUOYSA-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1C(O1)(C)C)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




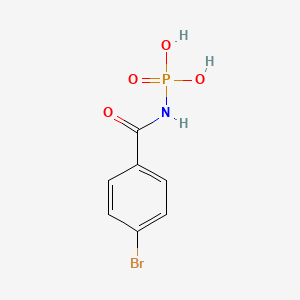
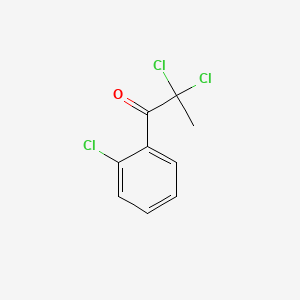
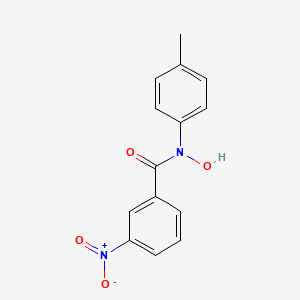
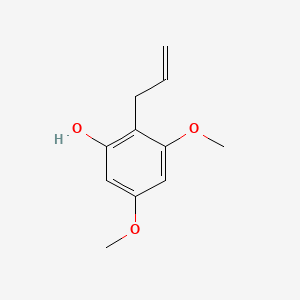

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
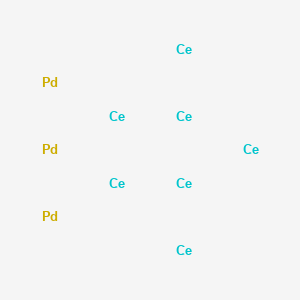
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
